5-(benzylsulfanyl)-7-(3-fluorophenyl)-1,3-dimethyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione
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Overview
Description
5-(benzylsulfanyl)-7-(3-fluorophenyl)-1,3-dimethyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione is a complex organic compound belonging to the pyrimido[4,5-d]pyrimidine family This compound is characterized by its unique structure, which includes a benzylsulfanyl group, a fluorophenyl group, and a dimethylpyrimido[4,5-d]pyrimidine core
Preparation Methods
The synthesis of 5-(benzylsulfanyl)-7-(3-fluorophenyl)-1,3-dimethyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrimido[4,5-d]pyrimidine core: This step involves the condensation of barbituric acid with an appropriate aldehyde and urea or thiourea in the presence of a catalyst such as ceric ammonium nitrate (CAN).
Introduction of the benzylsulfanyl group: This step involves the nucleophilic substitution of a suitable benzyl halide with a thiol group on the pyrimido[4,5-d]pyrimidine core.
Introduction of the fluorophenyl group: This step involves the electrophilic aromatic substitution of a fluorophenyl group onto the pyrimido[4,5-d]pyrimidine core.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
5-(benzylsulfanyl)-7-(3-fluorophenyl)-1,3-dimethyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form a sulfoxide or sulfone derivative.
Reduction: The carbonyl groups in the pyrimido[4,5-d]pyrimidine core can be reduced to form corresponding alcohols.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions with suitable nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted aromatic compounds .
Scientific Research Applications
5-(benzylsulfanyl)-7-(3-fluorophenyl)-1,3-dimethyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione has several scientific research applications:
Medicinal Chemistry: This compound has shown potential as a CDK2 inhibitor, making it a promising candidate for cancer treatment.
Materials Science: The unique structural features of this compound make it suitable for the development of novel materials with specific electronic and optical properties.
Biological Research: It can be used as a molecular probe to study the interactions of pyrimido[4,5-d]pyrimidine derivatives with biological targets.
Mechanism of Action
The mechanism of action of 5-(benzylsulfanyl)-7-(3-fluorophenyl)-1,3-dimethyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione involves its interaction with specific molecular targets. As a CDK2 inhibitor, it binds to the active site of the CDK2/cyclin A2 complex, inhibiting its enzymatic activity. This leads to cell cycle arrest and apoptosis in cancer cells . The compound’s ability to induce apoptosis is mediated through the activation of caspases and the alteration of cell cycle progression .
Comparison with Similar Compounds
Similar compounds to 5-(benzylsulfanyl)-7-(3-fluorophenyl)-1,3-dimethyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione include:
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds also exhibit CDK2 inhibitory activity and have been studied for their anticancer properties.
Pyrano[2,3-d]pyrimidine-2,4-dione derivatives: These compounds are known for their PARP-1 inhibitory activity and have shown potential as antitumor agents.
Properties
IUPAC Name |
5-benzylsulfanyl-7-(3-fluorophenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN4O2S/c1-25-18-16(20(27)26(2)21(25)28)19(29-12-13-7-4-3-5-8-13)24-17(23-18)14-9-6-10-15(22)11-14/h3-11H,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBHHTDGTCQPEPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC(=N2)C3=CC(=CC=C3)F)SCC4=CC=CC=C4)C(=O)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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